molecular formula C13H15N3O B12729925 5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile CAS No. 92911-30-3

5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile

Cat. No.: B12729925
CAS No.: 92911-30-3
M. Wt: 229.28 g/mol
InChI Key: AYAOYOVBMOFNPL-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. By enhancing the effects of GABA, the compound exerts its anxiolytic and anticonvulsant effects. Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its acetyl and nitrile groups provide opportunities for further chemical modifications, making it a valuable compound for research and development .

Properties

CAS No.

92911-30-3

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

5-acetyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carbonitrile

InChI

InChI=1S/C13H15N3O/c1-9-7-11(8-14)15-12-5-3-4-6-13(12)16(9)10(2)17/h3-6,9,11,15H,7H2,1-2H3

InChI Key

AYAOYOVBMOFNPL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=CC=CC=C2N1C(=O)C)C#N

Origin of Product

United States

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